molecular formula C11H15N B12553902 N-(3-Methylbut-3-en-2-yl)aniline CAS No. 145913-61-7

N-(3-Methylbut-3-en-2-yl)aniline

Cat. No.: B12553902
CAS No.: 145913-61-7
M. Wt: 161.24 g/mol
InChI Key: MLOKNZRBFAEAIT-UHFFFAOYSA-N
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Description

N-(3-Methylbut-3-en-2-yl)aniline is an organic compound with the molecular formula C11H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbut-3-en-2-yl group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbut-3-en-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbut-3-en-2-yl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives .

Scientific Research Applications

N-(3-Methylbut-3-en-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include aromatic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylbut-3-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

145913-61-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(3-methylbut-3-en-2-yl)aniline

InChI

InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10,12H,1H2,2-3H3

InChI Key

MLOKNZRBFAEAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)NC1=CC=CC=C1

Origin of Product

United States

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